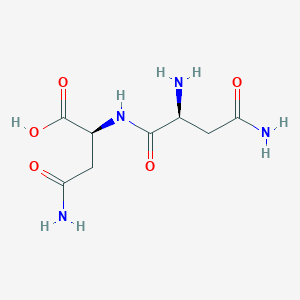

L-Asparaginyl-L-asparagine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La L-Asparaginyl-L-asparagine est un dipeptide composé de deux molécules d'asparagine liées par une liaison peptidique. L'asparagine est un acide aminé non essentiel qui joue un rôle crucial dans la biosynthèse des glycoprotéines et d'autres protéines.

Méthodes De Préparation

Voies synthétiques et conditions de réaction : La L-Asparaginyl-L-asparagine peut être synthétisée par une réaction de couplage peptidique. Le processus implique généralement l'activation du groupe carboxyle d'une molécule d'asparagine suivie de l'attaque nucléophile par le groupe amine d'une autre molécule d'asparagine. Les réactifs couramment utilisés pour cette activation comprennent les carbodiimides tels que la dicyclohexylcarbodiimide (DCC) et les agents de couplage tels que la N-hydroxysuccinimide (NHS). La réaction est généralement effectuée dans un solvant organique tel que le diméthylformamide (DMF) à température ambiante.

Méthodes de production industrielle : La production industrielle de this compound utilise souvent des méthodes biotechnologiques. La fermentation microbienne à l'aide de souches génétiquement modifiées d'Escherichia coli ou d'autres bactéries peut être utilisée pour produire de l'asparagine, qui est ensuite couplée enzymatiquement pour former le dipeptide. Cette méthode est avantageuse en raison de son rendement élevé et de sa rentabilité .

Analyse Des Réactions Chimiques

Types de réactions : La L-Asparaginyl-L-asparagine peut subir diverses réactions chimiques, notamment :

Hydrolyse : La liaison peptidique peut être hydrolysée en milieu acide ou basique pour donner deux molécules d'asparagine.

Oxydation : Les groupes amines peuvent être oxydés pour former des dérivés nitroso ou nitro.

Substitution : Les groupes amines peuvent participer à des réactions de substitution avec divers électrophiles.

Réactifs et conditions courantes :

Hydrolyse : Généralement effectuée à l'aide d'acide chlorhydrique (HCl) ou d'hydroxyde de sodium (NaOH) à des températures élevées.

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène (H2O2) et l'hypochlorite de sodium (NaOCl).

Substitution : Des réactifs tels que les chlorures d'acyle ou les chlorures de sulfonyle peuvent être utilisés pour les réactions de substitution.

Principaux produits :

Hydrolyse : Donne deux molécules d'asparagine.

Oxydation : Produit des dérivés nitroso ou nitro de la this compound.

Substitution : Donne divers dérivés substitués en fonction de l'électrophile utilisé

4. Applications de la recherche scientifique

La this compound a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisée comme composé modèle pour étudier la formation et l'hydrolyse de la liaison peptidique.

Biologie : Sert de substrat dans les études enzymatiques impliquant l'asparaginase et d'autres enzymes apparentées.

Médecine : Etudiée pour son rôle potentiel dans la thérapie anticancéreuse, en particulier pour cibler les cellules tumorales dépendantes de l'asparagine.

Industrie : Utilisée dans l'industrie alimentaire pour réduire la formation d'acrylamide lors de la cuisson des aliments féculents

5. Mécanisme d'action

Le mécanisme d'action de la this compound implique principalement son hydrolyse par des enzymes telles que l'asparaginase. L'asparaginase catalyse l'hydrolyse de la liaison peptidique, libérant des molécules d'asparagine libres. Ces molécules d'asparagine libres peuvent ensuite participer à diverses voies métaboliques, notamment la synthèse des protéines et la formation de glycoprotéines. La capacité du composé à épuiser les niveaux d'asparagine dans les cellules en fait un agent thérapeutique potentiel pour le traitement des cancers dépendants de l'asparagine .

Applications De Recherche Scientifique

L-Asparaginyl-L-asparagine has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study peptide bond formation and hydrolysis.

Biology: Serves as a substrate in enzymatic studies involving asparaginase and other related enzymes.

Medicine: Investigated for its potential role in cancer therapy, particularly in targeting asparagine-dependent tumor cells.

Industry: Utilized in the food industry to reduce acrylamide formation during the cooking of starchy foods

Mécanisme D'action

The mechanism of action of L-Asparaginyl-L-asparagine primarily involves its hydrolysis by enzymes such as asparaginase. Asparaginase catalyzes the hydrolysis of the peptide bond, releasing free asparagine molecules. These free asparagine molecules can then participate in various metabolic pathways, including protein synthesis and glycoprotein formation. The compound’s ability to deplete asparagine levels in cells makes it a potential therapeutic agent for treating asparagine-dependent cancers .

Comparaison Avec Des Composés Similaires

La L-Asparaginyl-L-asparagine peut être comparée à d'autres dipeptides et dérivés d'acides aminés :

L-Asparagine : Un acide aminé simple qui sert de bloc de construction pour les protéines.

L-Asparaginyl-L-glutamine : Un autre dipeptide ayant des propriétés similaires mais des voies métaboliques différentes.

L-Asparaginyl-L-acide aspartique : Un dipeptide qui diffère par sa structure de chaîne latérale et sa réactivité.

Unicité : La this compound est unique en raison de sa liaison peptidique spécifique et de la présence de deux résidus d'asparagine, qui confèrent des propriétés biochimiques distinctes et des applications thérapeutiques potentielles .

Propriétés

Numéro CAS |

58471-52-6 |

|---|---|

Formule moléculaire |

C8H14N4O5 |

Poids moléculaire |

246.22 g/mol |

Nom IUPAC |

(2S)-4-amino-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C8H14N4O5/c9-3(1-5(10)13)7(15)12-4(8(16)17)2-6(11)14/h3-4H,1-2,9H2,(H2,10,13)(H2,11,14)(H,12,15)(H,16,17)/t3-,4-/m0/s1 |

Clé InChI |

RJUHZPRQRQLCFL-IMJSIDKUSA-N |

SMILES isomérique |

C([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)N)C(=O)N |

SMILES canonique |

C(C(C(=O)NC(CC(=O)N)C(=O)O)N)C(=O)N |

Description physique |

Solid |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(8-Bromoimidazo[1,2-a]pyridin-6-yl)methanol](/img/structure/B12286607.png)

![1,1,3-Trimethyl-2-[3-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)prop-2-en-1-yl]-1H-benzo[e]indol-3-ium perchlorate](/img/structure/B12286617.png)

![ethyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride](/img/structure/B12286624.png)

![[2-(6-fluoro-16,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B12286655.png)